molecular formula C8H8N4OS B2784250 N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-24-5

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No.: B2784250
CAS No.: 477846-24-5
M. Wt: 208.24
InChI Key: NBEAYIZVDDMFIN-UHFFFAOYSA-N
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Description

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a chemical compound belonging to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds that contain a sulfur atom within a fused pyrimidine ring structure

Preparation Methods

The synthesis of N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

  • Formation of the thienopyrimidine core: : This can be achieved through a cyclization reaction involving a suitable thieno[2,3-d]pyrimidin-4-yl precursor.

  • Introduction of the methoxy group: : The methoxy group is introduced through a nucleophilic substitution reaction.

  • Formation of the methanimidamide group: : This step involves the reaction of the intermediate with a suitable reagent to introduce the methanimidamide functionality.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the thienopyrimidine ring.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: : It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : The compound is investigated for its therapeutic potential in treating various diseases.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is compared with other similar compounds, such as thienopyrimidines and related derivatives These compounds share structural similarities but may differ in their functional groups and biological activities

Properties

IUPAC Name

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-13-12-5-10-7-6-2-3-14-8(6)11-4-9-7/h2-5H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEAYIZVDDMFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N\C1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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